Glucosamine Sulfate

Description

This compound is an amino sugar (2-amino, 2-deoxyglucose) in cell membranes, this compound is believed to play a role in cartilage formation and repair. Long-term this compound treatment retards progression of knee osteoarthritis; the mechanism appears to involve glucosamine's role as an essential substrate for glycosaminoglycans and hyaluronic acid, needed for formation of the joint proteoglycan structural matrix. (NCI04)

Structure

3D Structure of Parent

Properties

IUPAC Name |

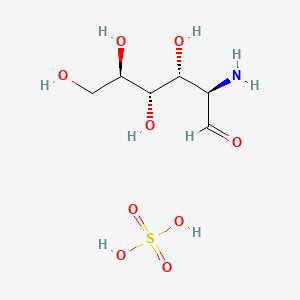

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNBMPZUVDTASE-HXIISURNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14999-43-0, 29031-19-4 | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Choreography: Glucosamine Sulfate's Mechanism of Action in Chondrocytes

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Glucosamine sulfate, a widely utilized supplement for osteoarthritis, exerts its chondroprotective effects through a complex interplay of molecular mechanisms within chondrocytes. This in-depth technical guide synthesizes current research to provide a comprehensive understanding of its core actions, focusing on key signaling pathways, gene expression modulation, and protein synthesis. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a critical resource for scientists and professionals in the field of rheumatology and drug development.

Modulation of Key Signaling Pathways

This compound's influence on chondrocyte function is largely mediated through its interaction with critical intracellular signaling cascades that govern inflammation, catabolism, and anabolism. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses in chondrocytes, often activated by pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). This compound has been shown to significantly attenuate this pathway.

Upon IL-1β stimulation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to the promoters of target genes, including those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various matrix metalloproteinases (MMPs).[1][2][3]

This compound intervenes in this cascade by inhibiting the activation of the IKK complex and preventing the degradation of IκBα.[4][5] This sequesters NF-κB in the cytoplasm, thereby downregulating the expression of its pro-inflammatory and catabolic target genes.[1][2] Studies have demonstrated that this compound can inhibit the nuclear translocation of both p50 and p65 subunits of NF-κB in a dose-dependent manner in human osteoarthritic chondrocytes.[2]

Modulation of the MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in chondrocyte responses to extracellular stimuli. This compound selectively modulates these pathways to favor an anti-catabolic and pro-anabolic environment.

In the context of inflammation, IL-1β stimulates the phosphorylation and activation of JNK and p38 MAPKs.[6] These activated kinases, in turn, activate transcription factors like activator protein-1 (AP-1), which upregulate the expression of MMPs such as MMP-1, MMP-3, and MMP-13.[6] Glucosamine has been shown to inhibit the phosphorylation of JNK and p38, consequently reducing the activation of AP-1 and the subsequent expression of these cartilage-degrading enzymes.[6][7]

Conversely, some studies suggest that glucosamine may increase the phosphorylation of ERK1/2.[7] The ERK pathway is often associated with cellular proliferation and differentiation, suggesting a potential role for glucosamine in promoting chondrocyte viability and anabolic activity.[6]

Activation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to chondrocyte proliferation and differentiation. Glucosamine has been demonstrated to promote chondrocyte proliferation by activating this pathway.[8][9] It achieves this by upregulating the expression of Wnt-4 and its receptor Frizzled-2.[8][9] This leads to the inhibition of glycogen synthase kinase-3β (GSK-3β), an enzyme that targets β-catenin for degradation.[8][9]

The resulting accumulation of β-catenin allows for its translocation to the nucleus, where it activates the transcription of target genes involved in cell cycle progression, such as cyclin D1, and cyclin-dependent kinases (CDK) 4 and 6.[8][9] This ultimately accelerates the G1/S transition in the cell cycle, promoting chondrocyte proliferation.[8]

Regulation of Gene Expression

This compound exerts a profound effect on the gene expression profile of chondrocytes, generally promoting an anabolic phenotype while suppressing catabolic activities.

Anabolic Gene Expression

This compound has been shown to upregulate the expression of key anabolic genes, including those for aggrecan and type II collagen, which are the primary components of the cartilage extracellular matrix.[1] Some studies indicate that glucosamine can also enhance the expression of Transforming Growth Factor-β1 (TGF-β1), a potent anabolic growth factor for chondrocytes.[10]

Catabolic Gene Expression

Conversely, this compound significantly downregulates the expression of catabolic genes. This includes a marked reduction in the mRNA levels of MMP-1, MMP-3, MMP-9, and MMP-13, as well as aggrecanases (ADAMTS-1, ADAMTS-5).[1][6][11][12] This inhibitory effect on catabolic enzyme expression is a cornerstone of its chondroprotective action.[13]

| Gene | Effect of this compound | Fold Change/Percentage | Experimental Model | Reference |

| Anabolic Genes | ||||

| Aggrecan | Down-regulation (at 5mM) | 2.65 - 7.73-fold decrease | Human osteoarthritic cartilage explants | [11] |

| Collagen Type II | Down-regulation (at 5mM) | 7.75 - 22.17-fold decrease | Human osteoarthritic cartilage explants | [11] |

| TGF-β1 | Up-regulation | Not specified | Primary bovine chondrocytes | [10] |

| Catabolic Genes | ||||

| MMP-1 | Down-regulation | Not specified | Human chondrocytes | [6] |

| MMP-3 | Down-regulation | Not specified | Human chondrocytes | [6] |

| MMP-3 | Down-regulation (at 5mM) | Significant decrease | Human osteoarthritic cartilage explants | [11] |

| MMP-13 | Down-regulation | Not specified | Human chondrocytes | [6] |

| Aggrecanase-1 (ADAMTS-4) | Down-regulation (at 5mM) | Significant decrease | Human osteoarthritic cartilage explants | [11] |

| Aggrecanase-2 (ADAMTS-5) | Down-regulation (at 5mM GlcN-S) | Significant decrease | Human osteoarthritic cartilage explants | [11] |

| COX-2 | Down-regulation | Significant decrease | Human osteoarthritic chondrocytes | [2] |

| iNOS | Down-regulation | Significant decrease | Bovine articular cartilage explants | [14] |

Impact on Protein Synthesis and Activity

The modulatory effects of this compound on signaling pathways and gene expression translate into tangible changes in protein synthesis and enzymatic activity within chondrocytes.

Stimulation of Proteoglycan and Collagen Synthesis

Glucosamine serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs), which are essential components of proteoglycans.[15][16] By providing a substrate for GAG synthesis, this compound directly promotes the production of proteoglycans, such as aggrecan.[1][17] In vitro studies have demonstrated that this compound stimulates proteoglycan production in human osteoarthritic chondrocytes.[17] Furthermore, a combination of glucosamine and chondroitin sulfate has been shown to upregulate collagen synthesis in chondrocytes.[18]

Inhibition of Catabolic Enzyme Activity

In addition to downregulating the gene expression of MMPs and aggrecanases, this compound also appears to inhibit their enzymatic activity.[1] This dual action of reducing both the synthesis and activity of cartilage-degrading enzymes provides a robust mechanism for its chondroprotective effects.

Experimental Protocols

The findings presented in this guide are based on a variety of in vitro and in vivo experimental models. A general workflow for in vitro studies investigating the effects of this compound on chondrocytes is outlined below.

Key Methodologies:

-

Chondrocyte Culture: Primary chondrocytes are typically isolated from articular cartilage (human, bovine, or rat) through enzymatic digestion.[8][17] Immortalized chondrocyte cell lines are also used.[6] Cells are cultured in either monolayer or three-dimensional systems (e.g., alginate beads) to better mimic the in vivo environment.[19]

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is the standard method for measuring changes in mRNA levels of target genes.[6][11][14]

-

Protein Analysis: Western blotting is used to detect the levels of specific proteins, including signaling molecules and their phosphorylated (activated) forms.[6][8] Enzyme-linked immunosorbent assays (ELISA) are employed to quantify the amount of secreted proteins, such as MMPs and cytokines, in the culture supernatant.[6]

-

Matrix Synthesis Assays: The synthesis of new extracellular matrix components is often assessed by measuring the incorporation of radiolabeled precursors, such as [3H]-thymidine for DNA synthesis and [35S]-sulfate for glycosaminoglycan (GAG) synthesis.[17]

Conclusion

This compound orchestrates a multifaceted and targeted series of molecular events within chondrocytes to promote joint health. Its primary mechanisms of action involve the inhibition of the pro-inflammatory NF-κB and catabolic MAPK (JNK and p38) signaling pathways, coupled with the activation of the pro-proliferative Wnt/β-catenin pathway. These signaling modulations translate into a favorable gene expression profile, characterized by the downregulation of catabolic enzymes and the upregulation of anabolic components of the cartilage matrix. Ultimately, these actions culminate in the enhanced synthesis of proteoglycans and collagen, and a reduction in their degradation. A thorough understanding of these intricate molecular mechanisms is paramount for the continued development of targeted and effective therapies for osteoarthritis.

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosamine promotes chondrocyte proliferation via the Wnt/β‑catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Glucosamine and chondroitin sulfate regulate gene expression and synthesis of nitric oxide and prostaglandin E(2) in articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review of Articular Cartilage Pathology and the Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinician.com [clinician.com]

- 17. Stimulation of proteoglycan production by this compound in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Collagen Synthesis in Tenocytes, Ligament Cells and Chondrocytes Exposed to a Combination of Glucosamine HCl and Chondroitin Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucosamine reduces anabolic as well as catabolic processes in bovine chondrocytes cultured in alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

chondroprotective effects of glucosamine sulfate preclinical studies

An In-Depth Technical Guide to the Preclinical Chondroprotective Effects of Glucosamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. The central cell type in cartilage, the chondrocyte, is responsible for maintaining the extracellular matrix (ECM), a delicate balance of anabolic (synthesis) and catabolic (degradation) processes. In OA, this balance shifts towards catabolism, leading to a net loss of critical ECM components like proteoglycans and type II collagen. Glucosamine, an endogenous aminomonosaccharide, serves as a fundamental building block for glycosaminoglycans (GAGs), which are essential for proteoglycan structure.[1][2] Preclinical research has extensively investigated the potential of exogenous this compound (GS) to modulate chondrocyte metabolism, restore the anabolic/catabolic balance, and exert a chondroprotective, disease-modifying effect. This technical guide synthesizes the key findings from pivotal preclinical in vitro and in vivo studies, details common experimental protocols, and elucidates the molecular signaling pathways through which this compound exerts its effects.

Preclinical Evidence: In Vitro Studies

In vitro models using isolated chondrocytes or cartilage explants are fundamental for dissecting the direct cellular and molecular effects of this compound, absent of systemic influences. These studies consistently demonstrate that GS can modulate both anabolic and catabolic activities within chondrocytes.

Anabolic Effects: Stimulation of Matrix Synthesis

This compound has been shown to directly stimulate the production of key cartilage matrix components. As a primary substrate for GAG synthesis, its administration is proposed to enhance the production of proteoglycans like aggrecan.[1][2][3]

-

Proteoglycan (PG) and Glycosaminoglycan (GAG) Synthesis : Studies on human osteoarthritic chondrocytes cultured in a 3-dimensional system found that GS at concentrations of 10-100 µg/ml significantly stimulated PG production.[4] This anabolic effect is crucial as GAGs are responsible for the cartilage's ability to resist compressive loads.

-

Hyaluronic Acid (HA) Production : In human osteoarthritic synovium explants, glucosamine hydrochloride (a related salt) at 0.5 mM and 5 mM significantly increased HA production by approximately 2 to 4-fold.[5] HA is a major component of synovial fluid and is critical for joint lubrication and the formation of large proteoglycan aggregates in the cartilage matrix.

-

Type II Collagen (COL2A1) Synthesis : Glucosamine has been observed to markedly increase the mRNA expression and protein levels of COL2A1 in human chondrocyte cell lines.[6][7] This effect is partly mediated by the upregulation of SIRT1, a key regulator of cartilage homeostasis.[6][7]

Catabolic and Anti-Inflammatory Effects

Perhaps more significantly, this compound demonstrates a robust ability to counteract the inflammatory and catabolic processes that drive OA progression. This is primarily achieved by interfering with the signaling of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), a key mediator in OA pathology.

-

Inhibition of Matrix Metalloproteinases (MMPs) : In human osteoarthritic cartilage explants, 5 mM glucosamine significantly down-regulated the gene expression of MMP-3.[8] Other studies have shown that GS can reduce the activity of collagenase (an MMP) in OA chondrocytes.[9] MMPs are a family of enzymes responsible for degrading ECM components, including collagen and proteoglycans.[3]

-

Inhibition of Aggrecanases : The same explant model showed that 5 mM glucosamine significantly down-regulated the expression of aggrecanase-1 and aggrecanase-2, enzymes that specifically degrade aggrecan.[8]

-

Suppression of Inflammatory Mediators : this compound has been shown to interfere with the inflammatory cascade at multiple points. It dose-dependently inhibits IL-1β-induced activation of the critical transcription factor NF-κB in human osteoarthritic chondrocytes.[10][11] This leads to the reduced expression of NF-κB-dependent genes, including COX-2, and subsequently lowers the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[2][3]

-

Antioxidant Effects : Glucosamine demonstrates antioxidant properties by inhibiting advanced lipoxidation reactions and protein oxidation.[12][13] It can inhibit the formation of malondialdehyde (a marker of lipid peroxidation), thereby protecting the cell matrix from oxidative damage.[13][14]

Quantitative Data from In Vitro Studies

| Experimental Model | Glucosamine Salt & Concentration | Key Anabolic/Catabolic Marker | Quantitative Effect | Reference |

| Human Osteoarthritic Chondrocytes | This compound (10-100 µg/ml) | Proteoglycan Production | Statistically significant stimulation | [4] |

| Human Chondrocyte Line (SW 1353) | Glucosamine (0.1-10 mM) | Type II Collagen (COL2A1) mRNA | Marked increase in expression | [6][7] |

| Human Chondrocyte Line (SW 1353) | Glucosamine (10 mM) | SIRT1 Protein Level | Significant enhancement | [6][7] |

| Human Osteoarthritic Synovium Explants | Glucosamine HCl (0.5 mM and 5 mM) | Hyaluronic Acid Production | ~2 to 4-fold increase | [5] |

| Human Osteoarthritic Cartilage Explants | Glucosamine HCl / Sulfate (5 mM) | Aggrecan Gene Expression | 2.65 to 7.73-fold down-regulation | [8] |

| Human Osteoarthritic Cartilage Explants | Glucosamine HCl / Sulfate (5 mM) | Type II Collagen Gene Expression | 7.75 to 22.17-fold down-regulation | [8] |

| Human Osteoarthritic Cartilage Explants | Glucosamine HCl / Sulfate (5 mM) | Aggrecanase-1 & MMP-3 Gene Expression | Significant down-regulation | [8] |

| Rabbit Articular Chondrocytes | Glucosamine HCl / Sulfate (25 mM) | Collagen Degradation | Significant inhibition | [12] |

| Human Osteoarthritic Chondrocytes | This compound | NF-κB Activity (IL-1β induced) | Significant dose-dependent inhibition | [10] |

Note: Some studies indicate that at high concentrations (e.g., 5mM), glucosamine can also down-regulate anabolic gene expression, suggesting its primary chondroprotective role may be in inhibiting catabolism rather than rebuilding the matrix.[8][15]

Preclinical Evidence: In Vivo Animal Models

In vivo studies using animal models of OA are critical for evaluating the systemic effects, bioavailability, and overall disease-modifying potential of orally administered this compound. The most common models involve surgically induced joint instability, such as anterior cruciate ligament transection (ACLT), to initiate OA development.[16][17][18]

-

Cartilage Structure Preservation : In a rabbit ACLT model, daily oral administration of glucosamine resulted in significantly reduced loss of proteoglycan in the lateral tibial plateau cartilage compared to a placebo group.[19][20] While the treatment did not completely prevent cartilage erosions, it demonstrated a partial disease-modifying effect.[19][20]

-

Reduction of Cartilage Degradation : A rat ACLT model showed that oral this compound (250 mg/kg/day) significantly lowered the degree of cartilage degeneration and suppressed synovitis compared to placebo.[21][22] Another study in rats using the same model found that glucosamine treatment resulted in a lower level of cartilage degradation.[21]

-

Biomarker Modulation : In a rat model, glucosamine hydrochloride (1,000 mg/kg/day) produced a chondroprotective effect and reduced the serum level of CTX-II, a biomarker for collagen degradation.[21]

-

Modulation of Cellular Signaling : Immunohistochemical analysis in the rat ACLT model revealed that glucosamine treatment attenuated the expression of pro-inflammatory p38 and JNK MAPKs while increasing the expression of ERK, which is associated with chondrocyte survival and matrix synthesis.[22][23]

Quantitative Data from In Vivo Studies

| Animal Model | OA Induction Method | Glucosamine Salt & Dosage | Key Outcome | Quantitative Finding | Reference |

| Rabbit | ACLT | Glucosamine HCl (Oral, daily) | Proteoglycan Loss (Histology) | Significantly reduced in lateral tibial plateau | [19][20] |

| Rabbit | ACLT | Glucosamine HCl (Oral, daily) | GAG Content | Prevented significant reduction in femoral condyles | [19][24] |

| Rat | ACLT | This compound (250 mg/kg/day, oral) | Cartilage Degeneration (Histology) | Significantly lower degree of degeneration vs. placebo | [21][22] |

| Rat | ACLT | This compound (250 mg/kg/day, oral) | Synovitis | Suppressed synovitis vs. placebo | [22] |

| Rat | Spontaneous (STR/ort mouse) | This compound (200 & 400 mg/kg/day) | OA Lesion Severity | Delayed progression and severity of lesions | [21] |

| Rat | ACLT | Glucosamine HCl (1000 mg/kg/day, oral) | Serum CTX-II Levels | Reduced serum levels vs. control | [21] |

Experimental Protocols

In Vitro Chondrocyte Culture and Treatment

-

Cell Isolation : Human articular chondrocytes are typically isolated from cartilage obtained during total knee arthroplasty surgery from OA patients. The cartilage is minced and subjected to enzymatic digestion, commonly using a sequence of pronase and collagenase, to release the chondrocytes from the matrix.[4][25]

-

Cell Culture : Chondrocytes are cultured as a monolayer in a suitable medium such as DMEM/Ham's F-12, supplemented with fetal bovine serum (FBS), antibiotics, and ascorbic acid.[25] For 3D culture, cells can be encapsulated in alginate beads or cultured in suspension under agitation to form clusters, which better mimics the in vivo environment.[4][26]

-

Inflammatory Stimulation : To model OA's catabolic conditions, cultured chondrocytes or cartilage explants are often stimulated with a pro-inflammatory cytokine, most commonly recombinant human IL-1β (e.g., at 10 ng/mL).[10][26][27]

-

Glucosamine Treatment : Crystalline this compound is dissolved in the culture medium and applied to the cells at various concentrations (ranging from µg/mL to mM levels) for a specified duration (e.g., 24 hours to several days).[4][8]

-

Outcome Analysis :

-

Gene Expression : RNA is isolated from the cells, and quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes (e.g., COL2A1, ACAN, MMP3, ADAMTS5, IL1B, NOS2).[8]

-

Protein Synthesis/Release : Enzyme-linked immunosorbent assays (ELISAs) are used to quantify proteins like PGE2 and MMPs released into the culture medium.[27] Western blotting can be used to analyze intracellular protein levels (e.g., COL2A1, SIRT1, NF-κB subunits).[6][7]

-

Matrix Production : GAG synthesis can be measured by quantifying the incorporation of ³⁵S-sulfate. Total GAG content is often determined using the dimethylmethylene blue (DMMB) assay.[28]

-

In Vivo Animal Model of Osteoarthritis

-

Model Induction : The most common model is the surgical destabilization of the knee joint in species like rats or rabbits.[29] The Anterior Cruciate Ligament Transection (ACLT) model involves surgically cutting the ACL, which leads to joint instability and progressive OA-like cartilage degeneration over several weeks.[19][22]

-

Animal Groups : Animals are typically divided into several groups: a sham-operated control group, an OA model group receiving a placebo (e.g., vehicle), and one or more OA model groups receiving different doses of this compound.[19][22]

-

Treatment Administration : this compound is administered orally, often daily, via gavage or mixed into a food wafer. Dosages are calculated based on body weight (e.g., 250 mg/kg/day).[21][22] Treatment usually begins either immediately after surgery or after a few weeks to allow for initial OA development and can last for 8-10 weeks or longer.[19][22]

-

Outcome Analysis :

-

Histopathology : At the end of the study, the animals are euthanized, and the knee joints are harvested. The articular cartilage is fixed, sectioned, and stained with Safranin O-fast green to visualize proteoglycan content. The severity of cartilage degradation is scored using a standardized system, such as the OARSI histopathology scoring system.[16][19]

-

Biochemical Analysis : Cartilage tissue can be analyzed for total GAG and type II collagen content.[19]

-

Biomarkers : Blood and urine samples can be collected to measure systemic biomarkers of cartilage degradation (e.g., serum CTX-II) or inflammation.[21]

-

Immunohistochemistry : Joint tissue sections can be stained with antibodies to detect the expression and localization of specific proteins, such as MMPs or signaling molecules like p-p38 MAPK.[22]

-

Signaling Pathways and Visualizations

This compound's chondroprotective effects are mediated through the modulation of key intracellular signaling pathways that regulate inflammation and matrix metabolism.

Caption: A typical experimental workflow for preclinical evaluation.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In OA chondrocytes, IL-1β binding to its receptor (IL-1R) triggers a cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it drives the transcription of numerous catabolic and inflammatory genes, including MMPs, ADAMTS, COX-2, and iNOS. Glucosamine has been shown to inhibit the IL-1β-induced activation and nuclear translocation of NF-κB, thereby suppressing this entire downstream inflammatory cascade.[3][10][30][31]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways are also critical in chondrocyte responses to stress and cytokines. The three main MAPK cascades are ERK, JNK, and p38. In the context of OA, the p38 and JNK pathways are generally considered catabolic, promoting inflammation and apoptosis, while the ERK pathway is often associated with anabolic responses and chondrocyte survival. Preclinical studies in rats show that this compound administration can shift the balance of MAPK signaling, attenuating the activation of catabolic p38 and JNK while increasing the activation of pro-survival ERK.[22]

Caption: this compound modulates MAPK signaling pathways.

Conclusion and Implications for Drug Development

The body of preclinical evidence from both in vitro and in vivo studies provides a strong scientific rationale for the chondroprotective effects of this compound. The data consistently show that this compound can act as a disease-modifying agent by stimulating the synthesis of essential matrix components and, more critically, by inhibiting the key catabolic and inflammatory pathways that drive cartilage degradation in osteoarthritis. Its ability to suppress the NF-κB signaling cascade and favorably modulate MAPK signaling highlights its potential to interfere with the core pathology of OA at a molecular level.

For drug development professionals, these preclinical findings underscore the importance of targeting fundamental disease mechanisms. While this compound's effects on rebuilding cartilage may be debated, its role as a potent anti-catabolic and anti-inflammatory agent is well-supported. Future research and development could focus on optimizing delivery methods to ensure adequate intra-articular concentrations, exploring synergistic combinations with other compounds[21][32], and further elucidating its downstream targets to identify novel therapeutic avenues for the treatment of osteoarthritis.

References

- 1. A Review of Articular Cartilage Pathology and the Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of proteoglycan production by this compound in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound modulates dysregulated activities of human osteoarthritic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Glucosamine inhibits IL-1β-induced NFκB activation in human osteoarthritic chondrocytes | Semantic Scholar [semanticscholar.org]

- 12. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Animal models of osteoarthritis: classification, update, and measurement of outcomes | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of oral glucosamine on cartilage degradation in a rabbit model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cn.aminer.org [cn.aminer.org]

- 21. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucosamine and Chondroitin Sulfate: Is There Any Scientific Evidence for Their Effectiveness as Disease-Modifying Drugs in Knee Osteoarthritis Preclinical Studies?—A Systematic Review from 2000 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. digibug.ugr.es [digibug.ugr.es]

- 26. Glucosamine reduces anabolic as well as catabolic processes in bovine chondrocytes cultured in alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Combination of Celecoxib and this compound Has Anti-Inflammatory and Chondroprotective Effects: Results from an In Vitro Study on Human Osteoarthritic Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chondroprotection with Glucosamine and Chondroitin… | Clinician.com [clinician.com]

- 29. On the predictive utility of animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Collagen Synthesis in Tenocytes, Ligament Cells and Chondrocytes Exposed to a Combination of Glucosamine HCl and Chondroitin Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Glucosamine Sulfate's Anti-Inflammatory Action: A Deep Dive into the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucosamine sulfate, a naturally occurring amino sugar, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest in the management of inflammatory conditions, particularly osteoarthritis. This technical guide delves into the core molecular mechanisms underpinning the anti-inflammatory effects of this compound, with a specific focus on its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of in vitro and in vivo studies, this document elucidates how this compound interferes with the activation of NF-κB, a key regulator of the inflammatory response. This guide provides a detailed overview of the signaling cascade, quantitative data on the effects of this compound on inflammatory mediators, and detailed experimental protocols for key assays, serving as a critical resource for researchers and professionals in the field of drug development.

Introduction: The Inflammatory Cascade in Joint Disease

Chronic inflammatory diseases, such as osteoarthritis, are characterized by a persistent inflammatory state within the affected joints. This environment is orchestrated by a complex network of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). These cytokines activate intracellular signaling pathways in resident joint cells like chondrocytes, leading to the production of inflammatory mediators that drive cartilage degradation and perpetuate the inflammatory cycle.[1] Central to this process is the NF-κB signaling pathway, a master regulator of genes involved in inflammation and immunity.

This compound has emerged as a potential therapeutic agent due to its dual mechanism of action: stimulating the anabolic processes of cartilage metabolism and exerting anti-inflammatory effects that delay catabolic processes.[2] This guide will focus on the latter, providing a detailed examination of how this compound disrupts the inflammatory cascade by targeting the NF-κB pathway.

The NF-κB Signaling Pathway: A Central Mediator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in the inflammatory response. In unstimulated cells, NF-κB dimers, typically a heterodimer of p50 and p65 subunits, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), most notably IκBα.

Upon stimulation by pro-inflammatory cytokines like IL-1β or TNF-α, a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing the p50/p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory molecules, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), matrix metalloproteinases (MMPs), and additional pro-inflammatory cytokines.

This compound as a Modulator of the NF-κB Pathway

This compound exerts its anti-inflammatory effects primarily by interfering with the IL-1β-induced activation of the NF-κB pathway.[2][3] Studies have demonstrated that this compound can inhibit the nuclear translocation of the p50 and p65 subunits of NF-κB in human osteoarthritic chondrocytes.[3][4] This inhibitory action is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] By stabilizing IκBα, this compound effectively traps NF-κB in its inactive state, thereby preventing it from moving into the nucleus and initiating the transcription of pro-inflammatory genes.[3]

The consequences of this NF-κB inhibition are significant. By blocking this central pathway, this compound leads to a downstream reduction in the synthesis of key inflammatory mediators, including:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2][3]

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule implicated in chondrocyte apoptosis and inflammatory reactions.[2]

-

Matrix Metalloproteinases (MMPs): A family of enzymes that degrade extracellular matrix components, including collagen and proteoglycans, leading to cartilage destruction. This compound has been shown to inhibit the expression of MMP-2 and MMP-9.[2]

-

Pro-inflammatory Cytokines: this compound can reduce the production of IL-1β and TNF-α, creating a negative feedback loop that further dampens the inflammatory response.[2]

Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from various in vitro studies on the effects of this compound on key inflammatory markers.

Table 1: Effect of this compound on NF-κB Activity and Translocation

| Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Human Osteoarthritic Chondrocytes | IL-1β | Dose-dependent | Significant inhibition of NF-κB activity | [3][4] |

| Human Osteoarthritic Chondrocytes | IL-1β | Not specified | Inhibition of nuclear translocation of p50 and p65 proteins | [3][4] |

| Human Conjunctival Cells | TNF-α, IL-1β | Not specified | Inhibition of nuclear translocation of p65 protein | [5] |

| THP-1 Macrophages | LPS/HA | 200 µg/ml (in combination with CS) | 70% reduction in NF-κB activity | [6] |

Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression

| Cell Type | Stimulant | This compound Concentration | Target Molecule | Effect | Reference |

| Human Osteoarthritic Chondrocytes | IL-1β | Not specified | COX-2 | Inhibition of gene expression and protein synthesis | [3][4] |

| Human Osteoarthritic Chondrocytes | IL-1β | Not specified | PGE2 | Inhibition of release into conditioned media | [3][4] |

| Human Conjunctival Cells | Various | Not specified | ICAM-1 | Downregulation of mRNA and protein levels | [5] |

| Human Chondrocytes | IL-1β/OSM | 2 mM N-acetyl GlcN | IL-1β mRNA | 4-fold reduction in IL-1β induced expression | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Type: Primary human osteoarthritic chondrocytes are isolated from the articular cartilage of patients undergoing total knee replacement surgery.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Chondrocytes are pre-incubated with varying concentrations of this compound for a specified period (e.g., 2 hours) before stimulation with a pro-inflammatory agent such as IL-1β (e.g., 10 ng/mL) for a designated time, depending on the endpoint being measured.

Western Blotting for NF-κB Subunits and IκBα

-

Objective: To determine the levels of NF-κB p65 and p50 subunits in nuclear extracts and IκBα in cytoplasmic extracts.

-

Protocol:

-

After treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p65, p50, or IκBα.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and PGE2 in the cell culture supernatant.

-

Protocol:

-

Cell culture supernatants are collected after the treatment period.

-

Commercial ELISA kits for the specific cytokine or PGE2 are used according to the manufacturer's instructions.

-

Briefly, standards and samples are added to wells pre-coated with a capture antibody.

-

A detection antibody, often biotinylated, is then added, followed by an enzyme-linked secondary antibody (e.g., streptavidin-HRP).

-

A substrate solution is added to produce a colorimetric reaction.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the analyte in the samples is determined by comparison to a standard curve.

-

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses significant anti-inflammatory properties mediated, at least in part, through the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, this compound effectively suppresses the expression of a wide range of pro-inflammatory genes, thereby mitigating the inflammatory response in joint tissues. This detailed understanding of its mechanism of action provides a solid foundation for its use in managing inflammatory conditions like osteoarthritis.

Future research should focus on further elucidating the precise molecular interactions between this compound and the components of the NF-κB pathway. Investigating the potential synergistic effects of this compound with other anti-inflammatory agents could lead to the development of more effective combination therapies. Furthermore, well-designed clinical trials are needed to translate these in vitro findings into clear clinical benefits for patients with inflammatory joint diseases.[8] This technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the therapeutic applications of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits proinflammatory cytokine-induced icam-1 production in human conjunctival cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AB0071 Effects of chondroitin sulphate and glucosamine on inflammatory cytokines in macrophages | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical trials on glucosamine and chondroitin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Glucosamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of glucosamine sulfate dosage and administration for in vivo animal studies, particularly focusing on osteoarthritis (OA) models. The included protocols and data are intended to serve as a guide for designing and conducting preclinical research to evaluate the efficacy and mechanisms of action of this compound.

Data Presentation: this compound Dosage in Animal Models of Osteoarthritis

The following tables summarize the dosages of this compound used in various in vivo studies. It is crucial to note that the optimal dosage can vary depending on the animal model, species, and the specific research question.

Table 1: Oral Administration of this compound in Animal Models

| Animal Model | Species | Dosage | Frequency | Duration | Key Findings | Reference |

| Anterior Cruciate Ligament Transection (ACLT) | Rat | 250 mg/kg/day | Once daily | 10 weeks | Reduced cartilage degeneration and synovitis; attenuated pain. | [1] |

| Spontaneous OA | STR/ort Mouse | 200 and 400 mg/kg/day | Not specified | Not specified | Delayed progression and severity of cartilage lesions. | [2] |

| Anterior Cruciate Ligament Transection (ACLT) | Rat | 500 mg/kg/day | Not specified | Not specified | Combination with chondroitin sulfate showed superior prevention of cartilage modifications compared to glucosamine alone. | [2] |

| Anterior Cruciate Ligament Transection (ACLT) | Canine | 200 mg/kg/day | Not specified | 8 weeks | Significantly reduced histological signs of OA compared to placebo. | [3] |

| Collagen-Induced Arthritis (CIA) | Rat | Not specified (Part of a combination supplement) | Daily | Pre-treatment and throughout study | Reduced prevalence and severity of arthritis. | [4] |

Table 2: Intra-Articular Administration of this compound in Animal Models

| Animal Model | Species | Dosage | Frequency | Duration | Key Findings | Reference |

| Medial Meniscal Transection | Rat | 35 µg, 350 µg, 1.8 mg, or 3.5 mg in 100 µL saline | Thrice weekly | 4 weeks | 350 µg dose had the most significant positive impact on cartilage and bone. | [5] |

| Vitamin A-Induced OA | Rabbit | Not specified | Not specified | Not specified | Improved chondrocyte cellularity and matrix staining. | [6] |

| Anterior Cruciate Ligament Transection (ACLT) | Canine | 400 mg | Not specified | 8 weeks | More effective in reducing histological signs of OA compared to oral administration. | [3] |

Table 3: Pharmacokinetic Parameters of Glucosamine in Different Animal Species

| Species | Route of Administration | Bioavailability | Half-life (t½) | Key Notes | Reference |

| Rat | Oral | ~19% | ~1.09 hours | Significant first-pass metabolism in the gut. | [2][7] |

| Dog | Oral | ~12% | ~0.52 hours | Rapid absorption and elimination. | [8] |

| Human | Oral | ~44% | ~58 hours (globulin-incorporated radioactivity) | Higher bioavailability compared to rats and dogs. | [1] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model of Osteoarthritis (ACLT)

This protocol is based on the methodology described by Batmaz et al. (2013).[1]

1. Animal Model:

-

Species: Wistar rats

-

Gender: Male

-

Weight: 220 ± 25 g

-

Age: 8 weeks old

2. Induction of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT):

- Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbital sodium, 30 mg/kg).

- Shave and disinfect the left knee joint area.

- Make a medial parapatellar incision to expose the knee joint.

- Dislocate the patella laterally and flex the knee to visualize the anterior cruciate ligament (ACL).

- Transect the ACL using micro-scissors.

- Confirm successful transection with a cranial drawer test.

- Irrigate the joint with sterile saline.

- Suture the joint capsule and skin in layers.

- Administer post-operative analgesics and antibiotics (e.g., penicillin, 400,000 units/day for 3 days) as per institutional guidelines.

- The contralateral right knee can serve as a sham control (all surgical steps except ACL transection).

3. Preparation and Administration of this compound:

- Preparation: this compound can be incorporated into a palatable wafer or dissolved in a suitable vehicle like sterile water or saline for oral gavage. For a 250 mg/kg dose for a 250g rat, dissolve 62.5 mg of this compound in the desired volume for gavage (typically 1-2 mL).

- Administration: Administer the prepared this compound solution once daily via oral gavage using a suitable gavage needle. Ensure proper technique to avoid aspiration. Alternatively, provide the this compound-containing wafer.

4. Experimental Groups:

-

OA + Glucosamine Group: ACLT rats receiving oral this compound (250 mg/kg/day).

-

OA Group (Control): ACLT rats receiving a placebo (vehicle or wafer without this compound).

-

Sham Group: Sham-operated rats receiving the placebo.

5. Duration:

-

Allow for the development of OA for a specified period (e.g., 5 weeks post-ACLT) before initiating treatment.

-

Administer this compound for 10 consecutive weeks.

6. Outcome Measures:

-

Behavioral Analysis: Assess pain using methods like mechanical allodynia (von Frey test) and weight-bearing distribution at regular intervals.

-

Macroscopic and Histological Analysis: At the end of the study, euthanize the animals and dissect the knee joints. Evaluate cartilage degeneration and synovitis macroscopically and histologically using scoring systems like the Mankin score.

-

Biochemical Analysis: Analyze synovial fluid or cartilage tissue for inflammatory markers and matrix metalloproteinases (MMPs).

-

Immunohistochemistry: Examine the expression of relevant proteins in cartilage, such as components of the MAPK signaling pathway.

Protocol 2: Intra-Articular Administration of Glucosamine in a Rat Model of Osteoarthritis

This protocol is adapted from the study by Ueno et al. (2014).[5]

1. Animal Model and OA Induction:

-

Follow the procedures described in Protocol 1 for animal specifications and induction of OA via medial meniscal transection or ACLT.

2. Preparation of Glucosamine Solution for Injection:

- Dissolve glucosamine hydrochloride or sulfate in sterile normal saline to the desired concentrations (e.g., 35 µg, 350 µg, 1.8 mg, or 3.5 mg per 100 µL).[5]

- Filter-sterilize the solution using a 0.22 µm syringe filter.

3. Intra-Articular Injection Procedure:

- Anesthetize the rat.

- Position the knee in a flexed position.

- Insert a small gauge needle (e.g., 27G) into the intra-articular space, typically medial to the patellar ligament.

- Slowly inject 100 µL of the prepared glucosamine solution.

- Gently flex and extend the knee a few times to distribute the solution within the joint.

4. Experimental Groups:

-

OA + Glucosamine Groups: OA rats receiving different doses of intra-articular glucosamine.

-

OA + Saline Group (Control): OA rats receiving intra-articular injections of sterile saline.

-

Sham Group: Sham-operated rats receiving saline injections.

5. Duration and Frequency:

-

Allow for OA development (e.g., 4 weeks post-surgery).

-

Administer intra-articular injections thrice weekly for 4 weeks.

6. Outcome Measures:

-

Follow the outcome measures as described in Protocol 1, with a particular focus on histological and histomorphometric analysis of the joint tissues.

Signaling Pathways and Experimental Workflows

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Osteoarthritis

This compound has been shown to modulate the MAPK signaling pathway in chondrocytes, which plays a crucial role in the inflammatory and catabolic processes of OA.[1]

Caption: MAPK signaling in OA and the modulatory effect of this compound.

NF-κB Signaling Pathway in Osteoarthritis

The NF-κB signaling pathway is a key regulator of inflammation in OA. Glucosamine has been reported to inhibit its activation.[9][10]

Caption: NF-κB signaling in OA and inhibition by this compound.

Experimental Workflow for In Vivo this compound Studies

Caption: General experimental workflow for in vivo this compound studies.

References

- 1. Absorption, distribution, metabolism and excretion of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. Experimental Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal model of OA [bio-protocol.org]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Effects of Glucosamine Sulfate on Matrix Metalloproteinase (MMP) Enzyme Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucosamine sulfate is a naturally occurring aminomonosaccharide and a widely used dietary supplement for managing osteoarthritis.[1] Its therapeutic effects are attributed, in part, to its ability to modulate the expression and activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen and proteoglycans.[2][3] An imbalance between MMPs and their endogenous inhibitors (TIMPs) contributes to the cartilage breakdown seen in osteoarthritis.[4] Glucosamine has been shown to suppress the expression of key MMPs, such as MMP-1, MMP-3, MMP-9, and MMP-13, in various in vitro models, including chondrocytes and osteosarcoma cells.[5][6][7]

The mechanism of action for this compound involves the inhibition of inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are potent inducers of MMP gene expression.[6][7][8][9] This document provides a detailed set of protocols for researchers to evaluate the effects of this compound on MMP expression at the gene, protein, and activity levels.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its inhibitory effects on MMP expression by interfering with key inflammatory signaling cascades. Pro-inflammatory stimuli, such as Interleukin-1 beta (IL-1β), activate pathways like NF-κB and MAPK (including p38 and JNK). This leads to the translocation of transcription factors into the nucleus and subsequent upregulation of MMP gene transcription. Glucosamine has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of p38 and JNK, thereby downregulating MMP expression.[6][7][8]

Overall Experimental Workflow

The evaluation of this compound's effect on MMP expression follows a multi-step process. It begins with culturing an appropriate cell line, followed by stimulation with an inflammatory agent in the presence or absence of this compound. Subsequent analyses are performed to quantify changes in MMP gene expression (RT-qPCR), protein levels (Western Blot, ELISA), and enzymatic activity (Gelatin Zymography).

Data Presentation: Summary of Expected Outcomes

The following tables summarize potential quantitative data from the described experiments, illustrating the inhibitory effect of this compound on MMP expression.

Table 1: Relative MMP Gene Expression via RT-qPCR

| Treatment | MMP-1 (Fold Change) | MMP-3 (Fold Change) | MMP-13 (Fold Change) |

|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 |

| IL-1β (10 ng/mL) | 150.0 | 180.0 | 170.0 |

| IL-1β + GS (10 µg/mL) | 85.0 | 70.0 | 80.0 |

| IL-1β + GS (50 µg/mL) | 40.0 | 45.0 | 55.0 |

| IL-1β + GS (100 µg/mL) | 25.0 | 30.0 | 35.0 |

Data are hypothetical, based on trends reported in the literature.[7]

Table 2: MMP-3 and MMP-9 Protein Concentration via ELISA

| Treatment | MMP-3 (ng/mL) | MMP-9 (ng/mL) |

|---|---|---|

| Control | 5 | 10 |

| Stimulus (e.g., LPS) | 50 | 80 |

| Stimulus + GS (10 µg/mL) | 25 | 55 |

| Stimulus + GS (50 µg/mL) | 15 | 40 |

| Stimulus + GS (100 µg/mL) | 10 | 30 |

Data are hypothetical, based on trends reported in the literature.[5][10]

Table 3: Relative MMP-2 & MMP-9 Activity via Gelatin Zymography

| Treatment | MMP-2 Activity (Relative Units) | MMP-9 Activity (Relative Units) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Stimulus (e.g., PMA) | 8.0 | 10.0 |

| Stimulus + GS (10 µg/mL) | 7.5 | 6.0 |

| Stimulus + GS (50 µg/mL) | 6.8 | 4.2 |

| Stimulus + GS (100 µg/mL) | 5.5 | 2.5 |

Data are hypothetical, illustrating potential outcomes.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is designed for human chondrocytes or relevant cell lines like MG-63 and SaOS-2 osteosarcoma cells.[5]

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates). For chondrocytes, a density of 2 x 10^5 cells/well is common.

-

Cell Growth: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.

-

Serum Starvation (Optional but Recommended): To reduce basal signaling, wash the cells twice with phosphate-buffered saline (PBS) and replace the growth medium with serum-free medium for 12-24 hours before treatment.

-

Pre-treatment with this compound:

-

Inflammatory Stimulation:

-

After the pre-treatment period, add the inflammatory stimulus directly to the medium. Common stimuli include:

-

Maintain a set of control wells (no stimulus, no glucosamine) and stimulus-only wells.

-

-

Incubation: Incubate the cells for the desired time period. For gene expression analysis (RT-qPCR), 6-24 hours is typical.[7] For protein analysis (Western Blot, ELISA, Zymography), 24-48 hours is common to allow for protein synthesis and secretion.[5][10]

-

Sample Collection:

-

Conditioned Media: Collect the culture supernatant for analysis of secreted MMPs (ELISA, Zymography). Centrifuge to remove cell debris and store at -80°C.

-

Cell Lysate: Wash cells with cold PBS, then lyse them directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer for Western Blot, TRIzol for RNA extraction). Scrape the cells, collect the lysate, and store at -80°C.

-

Protocol 2: Analysis of MMP Gene Expression (RT-qPCR)

-

RNA Extraction: Extract total RNA from cell lysates using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions. Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., Superscript) and oligo(dT) primers.[12]

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the target MMPs and a housekeeping gene (e.g., GAPDH).

-

Primer Sequences:

-

MMP-1: Fwd: 5'-ATTTCTCCGCTTTTCAACTT-3', Rev: 5'-ATGCACAGCTTTCCTCCACT-3'[12]

-

MMP-3: (Sequence to be obtained from a reliable source like PrimerBank)

-

MMP-13: Fwd: 5'-TGCTGCATTCTCCTTCAGGA-3', Rev: 5'-ATGCATCCAGGGGTCCTGGC-3'[12]

-

GAPDH: Fwd: 5'-CCACCCATGGCAAATTCCATGGCA-3', Rev: 5'-TCTAGACGGCAGGTCAGGTCCACC-3'[12]

-

-

Run the qPCR reaction on a real-time PCR system. A typical cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 3: Analysis of MMP Protein Expression (Western Blot)

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with 5x reducing sample buffer. Heat the samples at 95°C for 5 minutes.[13][14]

-

SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.[13][15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target MMP (e.g., anti-MMP-3, anti-MMP-13) overnight at 4°C with gentle agitation. Dilutions are antibody-dependent (e.g., 1:1000).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again as in step 7. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[13]

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.

Protocol 4: Analysis of MMP-2 and MMP-9 Activity (Gelatin Zymography)

This technique detects the gelatinolytic activity of MMP-2 and MMP-9.[2][16]

-

Gel Preparation: Prepare a 7.5% or 10% polyacrylamide separating gel containing 1 mg/mL gelatin.[3][16] Overlay with a standard stacking gel.

-

Sample Preparation:

-

Use conditioned media collected in Protocol 1. Avoid boiling or using reducing agents, as this would destroy enzymatic activity.

-

Mix samples with 5x non-reducing sample buffer.[16]

-

-

Electrophoresis: Load equal amounts of protein per well and run the gel at 150V in a cold room or on ice until the dye front reaches the bottom.[16]

-

Renaturation (Washing):

-

After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) with gentle agitation to remove SDS and allow enzymes to renature.[16]

-

-

Incubation:

-

Staining and Destaining:

-

Analysis: The pro- and active forms of MMPs can be distinguished by their molecular weight. Quantify the clear bands using densitometry.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. This compound suppresses the expression of matrix metalloproteinase-3 in osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted Protective Role of Glucosamine against Osteoarthritis: Review of Its Molecular Mechanisms [mdpi.com]

- 7. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfated glucosamine inhibits MMP-2 and MMP-9 expressions in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of glucosamine on matrix metalloproteinase expression and activity in lipopolysaccharide-stimulated equine chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Extra-Cellular Matrix Proteins Induce Matrix Metalloproteinase-1 (MMP-1) Activity and Increase Airway Smooth Muscle Contraction in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for Evaluating Glucosamine Sulfate in Animal Models of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established rodent models of osteoarthritis (OA) for the preclinical evaluation of glucosamine sulfate. The included protocols detail the induction of OA, administration of the compound, and subsequent evaluation of its effects through histological, biochemical, and behavioral analyses.

Introduction to Animal Models in Osteoarthritis Research

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1] Animal models are indispensable tools for understanding OA pathogenesis and for the preclinical assessment of potential disease-modifying osteoarthritis drugs (DMOADs) like this compound.[2] These models aim to replicate key features of human OA, including cartilage degradation, osteophyte formation, and associated pain.[3] The most common approaches involve surgically or chemically inducing joint instability or damage.[4][5]

Glucosamine, a naturally occurring amino sugar, is a precursor for the synthesis of glycosaminoglycans, a major component of joint cartilage.[6] Its therapeutic potential is believed to stem from its ability to inhibit inflammatory pathways and the expression of matrix-degrading enzymes.[7][8][9] Animal studies are crucial for elucidating these mechanisms and evaluating efficacy before human clinical trials.[10]

Overview of Common Osteoarthritis Animal Models

The selection of an animal model depends on the specific research question. Chemically-induced models are often rapid and highly reproducible, making them suitable for screening studies, while surgical models typically mimic the slower, progressive nature of post-traumatic human OA.[3][11]

Chemically-Induced Model: Monosodium Iodoacetate (MIA)

The intra-articular injection of monosodium iodoacetate (MIA) is a widely used method for inducing OA in rodents.[12] MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase, leading to chondrocyte death and rapid cartilage degeneration.[4][13] This model is particularly valued for its ability to produce robust and reproducible pain behaviors, making it ideal for studying the analgesic effects of therapeutic agents.[12][14] The severity of the resulting OA can be modulated by adjusting the dose of MIA injected.[13][15]

Surgically-Induced Model: Anterior Cruciate Ligament Transection (ACLT)

The ACLT model is one of the most widely used surgical methods to induce OA.[16] Transection of the anterior cruciate ligament leads to mechanical instability in the knee joint, which initiates a progressive, degenerative process that closely mimics post-traumatic OA in humans.[17][18] Unlike the rapid degeneration seen in the MIA model, the ACLT model results in a slower progression of cartilage damage, allowing for the study of disease progression over a longer duration.[16][19] This model is well-suited for evaluating potential DMOADs that may slow or halt the structural degradation of the joint.[20]

Experimental Workflow for this compound Evaluation

A typical preclinical study to evaluate this compound involves several key stages, from model induction to endpoint analysis. The workflow ensures a systematic and reproducible assessment of the compound's efficacy.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are standardized protocols for inducing OA and assessing outcomes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Induction of OA via Monosodium Iodoacetate (MIA)

Objective: To induce cartilage degeneration and pain in the rat knee joint.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Monosodium iodoacetate (MIA), Sigma-Aldrich (Cat. #I2512)

-

Sterile 0.9% saline

-

Isoflurane for anesthesia

-

Insulin syringes (0.3 mL, 30-gauge needle)

-

Clippers and disinfectant swabs

Procedure:

-

Anesthetize the rat using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Shave the hair around the right knee joint and disinfect the skin.

-

Prepare the MIA solution by dissolving it in sterile saline. A common dose for severe OA is 2 mg of MIA in a 50 µL volume.[11][21] For milder OA, a dose of 0.2 mg can be used.[13]

-

Position the rat on its back and flex the right knee to a 90° angle.

-

Palpate the patellar ligament. Insert the 30-gauge needle through the ligament, into the intra-articular space of the femorotibial joint.[22]

-

Slowly inject the 50 µL of MIA solution. A successful injection is often indicated by minimal resistance.

-

Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint capsule.

-

For the sham control group, inject an equal volume (50 µL) of sterile saline.[12]

-

Monitor the animal during recovery from anesthesia. Pain behaviors typically develop within 1-3 days and are maintained for several weeks.[14]

Protocol 2: Induction of OA via Anterior Cruciate Ligament Transection (ACLT)

Objective: To induce joint instability leading to progressive cartilage degeneration.

Materials:

-

Male Sprague-Dawley rats (3-month-old)

-

Anesthetic (e.g., sodium pentobarbital or isoflurane)

-

Surgical instruments (scalpel, fine scissors, forceps)

-

Sutures (e.g., 4-0 Vicryl)

-

Disinfectant (e.g., 0.5% iodophor)

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the rat and confirm proper anesthetic depth. Administer a pre-operative analgesic.

-

Shave the right knee area and sterilize the surgical field.[17]

-

Make a medial parapatellar skin incision to expose the joint capsule.[18]

-

Incise the joint capsule to expose the knee joint.

-

Dislocate the patella laterally to provide a clear view of the intra-articular structures.[17][23]

-

Place the knee in full flexion to expose the anterior cruciate ligament (ACL).

-

Carefully transect the ACL using fine surgical scissors or a scalpel blade, ensuring not to damage the articular cartilage.[16]

-

Confirm complete transection by performing an anterior drawer test (observing anterior tibial translation).[18]

-

Relocate the patella and close the joint capsule and skin in layers using absorbable sutures.[17]

-

For the sham-operated group, perform the arthrotomy and patellar dislocation, but leave the ACL intact before closing the wound.[20]

-

Provide post-operative care, including analgesics for 3-5 days, and monitor for signs of infection. OA changes develop progressively over 4-8 weeks.[24]

Protocol 3: Histopathological Assessment of Articular Cartilage

Objective: To semi-quantitatively score the severity of cartilage degradation.

Procedure:

-

At the study endpoint, euthanize the animals and dissect the entire knee joint.

-

Fix the joints in 10% neutral buffered formalin for 48-72 hours.

-

Decalcify the joints using a solution like 10% EDTA for 2-4 weeks, with the solution changed regularly.

-

Process the tissues, embed in paraffin, and cut 5 µm sagittal sections from the medial compartment of the joint.

-

Stain sections with Safranin-O and Fast Green to visualize proteoglycan content (red/orange) and collagen (green/blue), respectively.[22]

-

Score the sections using the Osteoarthritis Research Society International (OARSI) histopathology grading system for rodents or a modified Mankin score.[25][26][27] Scoring is performed by at least two blinded observers.

Table 1: Modified Mankin Histology Scoring System

| Parameter | Grade | Description |

|---|---|---|

| Cartilage Structure | 0 | Normal |

| 1 | Surface irregularities | |